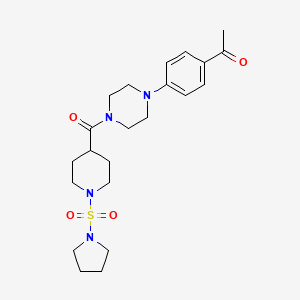

1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

The compound 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone features a phenyl-ethanone core linked to a piperazine ring, which is further connected to a piperidine-4-carbonyl group modified with a pyrrolidin-1-ylsulfonyl moiety. Its sulfonamide group may enhance binding specificity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

1-[4-[4-(1-pyrrolidin-1-ylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4S/c1-18(27)19-4-6-21(7-5-19)23-14-16-24(17-15-23)22(28)20-8-12-26(13-9-20)31(29,30)25-10-2-3-11-25/h4-7,20H,2-3,8-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPYKALRYBDPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in critical signaling pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into several functional groups:

- Pyrrolidinylsulfonyl group : Imparts potential for interaction with biological macromolecules.

- Piperidine and piperazine rings : Often associated with neuropharmacological activity.

- Phenyl group : Commonly found in many biologically active compounds.

Antidepressant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like effects. For instance, a related compound demonstrated potent serotonin (5-HT) reuptake inhibition, which is crucial for managing depression. The in vivo studies showed that the compound could reduce immobility in the forced swimming test (FST), a common assay for antidepressant efficacy .

Anticancer Activity

The compound has shown promise in targeting cancer cells. In vitro studies indicated moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 μM . The mechanism appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells. This inhibition leads to enhanced apoptosis and reduced cell viability in cancerous tissues .

Janus Kinase Inhibition

The compound's structural features suggest it may act as a Janus kinase (JAK) inhibitor. JAK inhibitors are increasingly important in treating inflammatory diseases and certain cancers. The presence of the pyrrolidinylsulfonyl moiety could enhance its binding affinity to JAK enzymes, promoting anti-inflammatory effects .

Case Studies and Experimental Data

Several studies have explored the biological activities of similar compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Study 1 | A20 | Serotonin reuptake inhibition | Not specified |

| Study 2 | 5e | PARP inhibition in breast cancer cells | 18 µM |

| Study 3 | Various | JAK inhibition | Not specified |

These findings underscore the potential versatility of the compound in treating various conditions, from mood disorders to cancers.

The mechanisms through which this compound exerts its biological effects include:

- Serotonin Reuptake Inhibition : Enhances serotonin levels in synaptic clefts, improving mood and reducing depressive symptoms.

- PARP Inhibition : Disrupts DNA repair mechanisms in cancer cells, leading to increased apoptosis.

- JAK Pathway Modulation : Alters cytokine signaling pathways, potentially reducing inflammation and tumor growth.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that enhance biological activity against diseases, especially in areas such as oncology and neurology.

Synthesis of Novel Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create new sulfonamide-based drugs. These derivatives have shown potential in targeting human liver cancer cells, with studies indicating significant anti-cancer activity through molecular docking techniques and biological assays .

The compound's interactions with biological targets are critical for its application in drug discovery. Studies have indicated that the pyrrolidinyl and piperidinyl moieties contribute to its binding affinity to various receptors, enhancing its pharmacological profile.

Case Study: Anti-Cancer Activity

A notable case study involved the synthesis of heterocyclic compounds derived from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. These compounds were evaluated for their anti-human liver cancer properties, revealing promising results that suggest their potential as therapeutic agents . The mechanisms of action include inhibition of key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds derived from 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone. Modifications to the piperazine and pyrrolidine rings can significantly alter biological activity, allowing researchers to tailor compounds for specific therapeutic targets.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals targeting neurological diseases |

| Anti-Cancer Research | Derivatives show potential against human liver cancer |

| Biological Activity Studies | Evaluation of receptor binding and enzyme inhibition |

| Structure-Activity Relationship | Optimization of compounds through structural modifications |

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs share the phenyl-ethanone-piperazine scaffold but differ in substituents and appended functional groups:

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Substituents: Biphenyl and methoxyphenyl groups. Bioactivity: Exhibits antipsychotic activity via anti-dopaminergic and anti-serotonergic mechanisms.

- APEHQ (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone; ): Substituents: Diazenyl-linked 8-hydroxyquinoline and methyl-piperazine. Bioactivity: Antifungal activity enhanced in metal complexes. Distinction: The azo linkage and quinoline group confer distinct electronic properties, diverging from the sulfonamide in the target compound .

- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (): Substituents: Difluorobenzoyl group on piperidine. Bioactivity: Identified as a Risperidone impurity. Distinction: Simpler piperidine substitution without piperazine or sulfonamide groups, likely altering receptor affinity .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~500 vs. 267–420) may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

- Bioactivity : Analogs with aryl piperazines (e.g., ) show CNS activity, suggesting the target compound could modulate dopamine or serotonin receptors. However, its sulfonamide group might confer unique selectivity .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, including piperazine-piperidine coupling and sulfonylation, similar to methods in and .

Computational and Experimental Insights

- QSAR and Docking Studies: Piperazine derivatives often exhibit strong correlations between electron affinity (EA) and anti-dopaminergic activity, as seen in .

- Similarity Metrics: Tanimoto coefficients () comparing the target to known antipsychotics (e.g., biphenyl-piperazine analogs) would quantify structural overlap and predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.